molecular formula C20H17F3N4O2 B2964081 (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone CAS No. 2034351-12-5

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone

Numéro de catalogue: B2964081
Numéro CAS: 2034351-12-5
Poids moléculaire: 402.377
Clé InChI: DLPAEKKSBNZXIY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone (hereafter referred to as Compound A) is a structurally complex molecule featuring a pyrazole core substituted with a methyl group (5-position) and a phenyl ring (1-position). This pyrazole moiety is linked via a methanone bridge to an azetidine ring, which is further functionalized with a 6-(trifluoromethyl)pyridin-2-yloxy group.

Propriétés

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O2/c1-13-16(10-24-27(13)14-6-3-2-4-7-14)19(28)26-11-15(12-26)29-18-9-5-8-17(25-18)20(21,22)23/h2-10,15H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPAEKKSBNZXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)OC4=CC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone is a novel pyrazole derivative that has garnered attention due to its potential biological activities. The pyrazole ring system is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole moiety linked to an azetidine ring through a methanone group, with a trifluoromethyl-substituted pyridine as part of its structure. This unique combination of functional groups is hypothesized to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the azetidine and trifluoromethyl-pyridine moieties. The synthetic route may also utilize environmentally friendly catalysts to enhance yield and reduce toxicity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For example, compounds similar to the one have demonstrated significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundTarget BacteriaZone of Inhibition (mm)
10aE. coli15
10bS. aureus18
10cP. mirabilis12

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with compounds showing efficacy in inhibiting pro-inflammatory cytokines. For instance, docking studies indicate that the compound may interact with cyclooxygenase enzymes, which play a crucial role in inflammation.

Anticancer Activity

Preliminary research indicates that certain pyrazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve modulation of cell signaling pathways related to cell proliferation and survival.

Case Studies

  • Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and tested against E. coli and S. aureus. The results indicated that modifications at the 5-position significantly enhanced antimicrobial activity, suggesting structure-activity relationships that could guide future drug design .
  • Anti-inflammatory Mechanism : A study evaluated the ability of pyrazole compounds to inhibit prostaglandin synthesis in vitro. The results showed that certain derivatives could reduce inflammation markers in cultured human cells, indicating potential therapeutic applications for inflammatory diseases .
  • Anticancer Efficacy : Research involving pyrazole derivatives demonstrated their capacity to induce apoptosis in various cancer cell lines through caspase activation pathways. In vivo studies further confirmed their potential as anticancer agents with low toxicity profiles .

Comparaison Avec Des Composés Similaires

To contextualize Compound A , we compare it to structurally analogous pyrazole- and azetidine-containing derivatives reported in the literature. Key differences in substituents, pharmacological activities, and synthetic pathways are highlighted.

Structural Comparisons

The table below summarizes structural features of Compound A and related compounds:

Compound Name/ID Core Structure Substituents/Linkers Key Structural Differences Reference
Compound A Pyrazole + azetidine Methanone bridge; 6-(trifluoromethyl)pyridin-2-yloxy on azetidine Unique trifluoromethylpyridine substitution
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone Dihydropyrazole + pyridine Methanone bridge; lacks azetidine; multiple phenyl groups Absence of azetidine; increased aromaticity
4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole Pyrazole + azetidine Azetidinylmethyl linker; 2-fluoro-6-methoxyphenoxy on azetidine Methanone bridge replaced by methylene linker
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Pyrazole + triazole Triazole-thiol substituent; no azetidine or methanone Smaller heterocycle (triazole); sulfur-containing group
(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one Pyrazole + thiazolidinone Thioxo-thiazolidinone moiety; heptyl chain Larger fused ring system; alkyl chain substitution

Key Observations :

  • Azetidine vs. Other Heterocycles: Unlike dihydropyrazole or triazole derivatives , Compound A incorporates an azetidine ring, a four-membered nitrogen-containing heterocycle. Azetidines are known for their conformational rigidity, which can enhance binding specificity compared to larger or more flexible rings .
  • Trifluoromethylpyridine Substitution: The 6-(trifluoromethyl)pyridin-2-yloxy group in Compound A distinguishes it from analogs like the 2-fluoro-6-methoxyphenoxy-substituted azetidine compound .
  • Methanone Bridge: The ketone linker in Compound A contrasts with methylene linkers (e.g., in Parchem’s azetidine derivative) , which may influence electronic properties and hydrogen-bonding capacity.

Q & A

Q. What synthetic routes are commonly employed to synthesize this compound, and what intermediates are critical?

The synthesis typically involves multi-step reactions, including:

  • Acylation of pyrazole precursors : For example, reacting 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives with activated carbonyl agents to form the methanone core .
  • Functionalization of azetidine : Introducing the trifluoromethylpyridyloxy moiety via nucleophilic substitution or coupling reactions under reflux conditions in ethanol or DMF .
  • Key intermediates : Chlorinated pyrazole intermediates (e.g., 5-chloro-1,3-dimethylpyrazole) and acylated azetidine derivatives are critical for ensuring regioselectivity .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity by identifying proton environments and carbon frameworks, particularly the pyrazole, azetidine, and trifluoromethylpyridine moieties .
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions, especially for verifying the azetidine ring conformation and methanone geometry .
  • HPLC/GC-MS : Validates purity and identifies byproducts using reverse-phase columns (C18) with acetonitrile/water mobile phases .

Q. How do structural features influence the compound's stability under varying pH conditions?

  • The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the pyridyloxy linkage against hydrolysis.
  • The azetidine ring’s strain may increase susceptibility to ring-opening under acidic conditions, necessitating pH-controlled storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during acylation?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates and reduce side reactions .
  • Catalyst use : Lewis acids like AlCl3_3 or Bi(OTf)3_3 enhance acylation efficiency while suppressing dimerization .
  • Temperature control : Maintaining reflux temperatures (~80°C) in ethanol prevents premature decomposition of reactive intermediates .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Density Functional Theory (DFT) : Models electronic properties of the trifluoromethylpyridine group to assess interactions with hydrophobic enzyme pockets .
  • Molecular docking : Simulates binding modes with targets like kinases or GPCRs, focusing on hydrogen bonding between the pyrazole nitrogen and active-site residues .

Q. How can contradictory spectroscopic data (e.g., unexpected byproducts) be resolved?

  • 2D NMR (COSY, HSQC) : Differentiates regioisomers by correlating proton-carbon couplings, especially for azetidine and pyridine substituents .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas of byproducts, such as chlorinated derivatives from incomplete acylation .

Q. What structural modifications enhance bioactivity while maintaining stability?

  • Pyrazole substituents : Introducing electron-donating groups (e.g., methyl) at the 5-position improves metabolic stability .
  • Azetidine modifications : Replacing the oxygen linker with sulfur increases lipophilicity and target affinity, as seen in analogous triazole derivatives .

Q. How is the environmental fate of this compound evaluated in laboratory studies?

  • Hydrolysis/photolysis assays : Conducted under controlled pH and UV exposure to identify degradation products (e.g., carboxylic acid derivatives) .
  • Ecotoxicology models : Use Daphnia magna or algae to assess acute toxicity, with LC50_{50} values correlated to logP and solubility data .

Methodological Considerations

  • Synthetic reproducibility : Always characterize intermediates (e.g., azetidine precursors) via melting point and 19^{19}F NMR to ensure batch consistency .
  • Crystallization optimization : Use DMF/ethanol (1:1) for recrystallization to achieve high-purity single crystals suitable for X-ray analysis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.